molecular formula C11H15ClN2OS B1519878 N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1078162-99-8

N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No. B1519878
CAS RN: 1078162-99-8
M. Wt: 258.77 g/mol
InChI Key: YSLFOJPLNREAPR-UHFFFAOYSA-N
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Description

“N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride” is a biochemical used for proteomics research . It is a derivative of thiazolidine, a heterocyclic five-membered moiety present in diverse natural and bioactive compounds having sulfur at the first position and nitrogen at the third position .


Synthesis Analysis

Thiazolidine derivatives have been synthesized using various approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry to improve their selectivity, purity, product yield, and pharmacokinetic activity . For instance, the Knoevenagel condensation reaction of 6,8-dichloro-4-oxo-4H-chromene-3-carbaldehyde, 2,4-thiazolidinedione, and anhydrous sodium acetate in acetic acid, when treated with α-bromoalkylarylketones, dimethylformamide (DMF), and anhydrous potassium hydroxide, produced N-substituted 5-(chromene-3-yl) methylene-2,4-thiazolidinediones .


Chemical Reactions Analysis

Thiazolidine motifs are intriguing due to their role as a bridge between organic synthesis and medicinal chemistry. They are used as vehicles in the synthesis of valuable organic combinations . A study demonstrated the feasible methodology for the synthesis of ethyl 5-(alkylimino)-4-hydroxy-2-(arylimino)-3-alkylthiazolidine-4-carboxylates .

Scientific Research Applications

  • Antimicrobial Activity

    • Thiazolidine derivatives have demonstrated considerable potential as antimicrobial agents. Studies have shown that specific substitutions on the thiazolidine ring can significantly enhance their antibacterial and antifungal properties. For example, compounds with 5-arylidene derivatives exhibited considerably higher antibacterial efficacy than their parent compounds, indicating that certain molecular modifications can improve their activity against various pathogens (Patel et al., 2010).
  • Anticancer Properties

    • Thiazolidine derivatives have also been investigated for their anticancer properties. The development of compounds like ABT-888, a PARP inhibitor, showcases the potential of thiazolidine structures in cancer treatment. ABT-888, specifically, has shown excellent enzyme potency and cellular potency, making it a candidate for clinical trials (Penning et al., 2009).
  • Role in Synthesis and Chemical Transformations

    • Thiazolidine rings are not just significant for their direct pharmacological applications but also for their role in synthetic chemistry. They can undergo various chemical transformations, like ring opening, which can lead to the formation of intermediates used in further synthetic processes. For instance, the ring-opening of thiazolidines can lead to the formation of enamine intermediates, playing a crucial role in synthetic pathways (Davis et al., 1991).
  • Structural Basis for Biological Activities

    • The structural modification of thiazolidine compounds is a key factor in determining their biological activities. The presence of certain substituents and the structural configuration of the thiazolidine ring significantly influence their antimicrobial and anticancer properties. This highlights the importance of molecular design in developing new therapeutic agents based on the thiazolidine framework (Incerti et al., 2017).

Mechanism of Action

While specific information on the mechanism of action of “N-benzyl-1,3-thiazolidine-4-carboxamide hydrochloride” is not available, thiazolidine derivatives are known to exhibit varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .

Future Directions

Thiazolidine derivatives have diverse therapeutic and pharmaceutical activity and are used in probe design . The future direction in this field involves developing multifunctional drugs and improving their activity . The detailed description of the existing modern standards in the field may be interesting and beneficial to scientists for further exploration of these heterocyclic compounds as possible anticancer agents .

properties

IUPAC Name

N-benzyl-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2OS.ClH/c14-11(10-7-15-8-13-10)12-6-9-4-2-1-3-5-9;/h1-5,10,13H,6-8H2,(H,12,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSLFOJPLNREAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NCS1)C(=O)NCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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